Cas no 1520471-00-4 ((3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine)
![(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine structure](https://ja.kuujia.com/scimg/cas/1520471-00-4x500.png)
(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- (3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine
-
- インチ: 1S/C11H17N3/c12-7-9-10-3-1-2-6-14(10)11(13-9)8-4-5-8/h8H,1-7,12H2
- InChIKey: XCVHJMFHDOTEPF-UHFFFAOYSA-N
- SMILES: N12CCCCC1=C(CN)N=C2C1CC1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 215
- XLogP3: 0.2
- トポロジー分子極性表面積: 43.8
(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM287670-1g |
(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine |
1520471-00-4 | 95+% | 1g |
$795 | 2021-08-18 | |
Chemenu | CM287670-1g |
(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine |
1520471-00-4 | 95%+ | 1g |
$842 | 2023-02-17 | |
Chemenu | CM287670-5g |
(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine |
1520471-00-4 | 95+% | 5g |
$1543 | 2021-08-18 | |
Chemenu | CM287670-10g |
(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine |
1520471-00-4 | 95+% | 10g |
$2244 | 2021-08-18 |
(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine 関連文献
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamineに関する追加情報
Exploring the Potential of (3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine (CAS No. 1520471-00-4) in Modern Research
The compound (3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine (CAS No. 1520471-00-4) is a fascinating molecule in the realm of medicinal chemistry and pharmaceutical research. With its unique imidazo[1,5-a]pyridine core and cyclopropyl substituent, this compound has garnered attention for its potential applications in drug discovery and development. Researchers are particularly interested in its structural features, which may contribute to binding affinity and selectivity in biological systems.
One of the key reasons (3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine stands out is its scaffold, which is reminiscent of several clinically relevant compounds. The imidazo[1,5-a]pyridine moiety is known to exhibit diverse pharmacological activities, making it a valuable building block in medicinal chemistry. The presence of the methanamine group further enhances its potential as a versatile intermediate for the synthesis of more complex molecules.
In recent years, the scientific community has shown growing interest in imidazo[1,5-a]pyridine derivatives, particularly in the context of central nervous system (CNS) disorders and inflammation. The cyclopropyl group in 1520471-00-4 may influence the compound's metabolic stability and lipophilicity, factors critical for drug-like properties. These characteristics make it a subject of ongoing research in academic and industrial laboratories worldwide.
The synthesis of (3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine typically involves multi-step organic transformations, with careful consideration of protecting group strategies for the methanamine functionality. Recent advances in synthetic methodologies have improved access to this compound, enabling more extensive structure-activity relationship (SAR) studies. Researchers are particularly interested in how modifications to the cyclopropyl ring or the tetrahydroimidazo[1,5-a]pyridine core might affect biological activity.
From a drug discovery perspective, CAS 1520471-00-4 represents an important scaffold for library development. Its molecular weight and physicochemical properties fall within desirable ranges for lead compounds, making it attractive for hit-to-lead optimization programs. The methanamine group serves as an excellent handle for further derivatization, allowing medicinal chemists to explore diverse chemical space around this core structure.
Current research trends indicate that compounds like (3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine are being investigated for their potential in addressing unmet medical needs. The pharmaceutical industry's focus on targeted therapies and personalized medicine has increased demand for such specialized building blocks. This compound's unique combination of a rigid cyclopropyl group and a saturated heterocyclic system offers distinct advantages in molecular design.
Quality control and characterization of 1520471-00-4 are crucial aspects of its utility in research. Advanced analytical techniques including HPLC, LC-MS, and NMR spectroscopy are routinely employed to ensure the purity and identity of this compound. These quality measures are particularly important when the material is used in biological screening or as a reference standard in method development.
The commercial availability of (3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine has facilitated its adoption in various research programs. Suppliers typically offer this compound with detailed specifications, including purity levels and analytical data. Researchers interested in exploring its applications should consider factors such as solubility, stability, and storage conditions to ensure optimal performance in their experiments.
Looking ahead, the future of imidazo[1,5-a]pyridine-based compounds appears promising. As computational methods and artificial intelligence play increasingly important roles in drug discovery, molecules like 1520471-00-4 serve as valuable starting points for virtual screening and in silico modeling. The compound's well-defined structure and synthetic accessibility make it particularly suitable for these modern approaches to pharmaceutical research.
In conclusion, (3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine (CAS No. 1520471-00-4) represents an important chemical entity with significant potential in medicinal chemistry. Its unique structural features, including the imidazo[1,5-a]pyridine core and cyclopropyl substitution, make it a versatile building block for drug discovery. As research continues to explore its applications and derivatives, this compound is likely to remain relevant in the development of novel therapeutic agents across multiple disease areas.
1520471-00-4 ((3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine) Related Products
- 886675-07-6(2-(2-Thienyl)cyclohexanol)
- 868967-73-1(N-(4-acetylphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)
- 77439-76-0(3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone)
- 2171469-19-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}hex-5-enoic acid)
- 2229493-12-1(2-3-(4-fluorophenyl)-1H-pyrazol-4-ylprop-2-en-1-amine)
- 2305466-99-1(N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide)
- 13916-97-7(Methyl 8-fluoronaphthalene-2-carboxylate)
- 2227682-57-5(2-{2-(2R)-oxiran-2-ylprop-1-en-1-yl}furan)
- 2504147-29-7((R)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol hydrochloride)
- 1805246-25-6(5-Bromo-4-(difluoromethyl)-2-methoxypyridine-3-methanol)




